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Compound Name:
Ethyl 4-bromothiazole-5-

carboxylate

Cat. No.: B140760 Get Quote

For researchers, scientists, and professionals in drug development, the thiazole scaffold

represents a cornerstone in medicinal chemistry, lending its versatile structure to a multitude of

pharmacologically active agents. This guide delves into the structure-activity relationships

(SAR) of ethyl 4-bromothiazole-5-carboxylate analogs and related derivatives, offering a

comparative analysis of their biological performance supported by experimental data. We aim

to provide a clear, data-driven overview to inform the rational design of novel therapeutics.

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged

structure found in numerous FDA-approved drugs.[1] Its unique electronic properties and ability

to engage in various non-covalent interactions make it an attractive core for designing

molecules that can modulate biological targets with high affinity and specificity. Modifications at

different positions of the thiazole ring can profoundly influence the compound's

pharmacokinetic and pharmacodynamic properties. This guide focuses on derivatives of the

ethyl thiazole-5-carboxylate scaffold, exploring how substitutions at the C2 and C4 positions

impact their anticancer, antimicrobial, and enzyme-inhibitory activities.

Comparative Analysis of Biological Activity
The biological evaluation of various ethyl thiazole-5-carboxylate analogs has revealed potent

activity across different therapeutic areas. The following tables summarize the quantitative data
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from several key studies, providing a basis for comparing the efficacy of different substitution

patterns.

Anticancer Activity
Thiazole derivatives have shown significant promise as anticancer agents by targeting various

mechanisms, including the inhibition of protein tyrosine phosphatases (PTPs) like PTP1B,

which are implicated in cancer cell proliferation.[1]

Table 1: In Vitro Anticancer Activity of Ethyl Thiazole-5-Carboxylate Analogs

Compound
ID

R1 (C2-
position)

R2 (C4-
position)

Cancer Cell
Line

Activity
(IC50, µM)

Reference

1

2-(5-methyl-

3-(4-

chlorophenyl)

isoxazole-4-

carboxamido)

-CH3
Fusarium

graminearum

58%

inhibition at

100 mg/L

[2]

2

2-(5-methyl-

3-

phenylisoxaz

ole-4-

carboxamido)

-CH3
Thanatephor

us cucumeris

55%

inhibition at

100 mg/L

[2]

3

2-(5-methyl-

3-(4-

fluorophenyl)i

soxazole-4-

carboxamido)

-CH3
Botrytis

cinerea

52%

inhibition at

100 mg/L

[2]

4c
4-

chlorophenyl
-CF3

MDA-MB-231

(Breast)
3.52 [3]

4d 3-nitrophenyl -CF3
MDA-MB-231

(Breast)
1.21 [3]
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Note: The data for compounds 1, 2, and 3 are presented as percent inhibition at a fixed

concentration, as IC50 values were not provided in the source.

Antimicrobial Activity
The thiazole nucleus is also a key component of many antimicrobial agents. The following table

presents the minimum inhibitory concentrations (MIC) of various analogs against bacterial and

fungal strains.

Table 2: In Vitro Antimicrobial Activity of Ethyl Thiazole-5-Carboxylate Analogs

Compound
ID

R1 (C2-
position)

R2 (C4-
position)

Microorgani
sm

Activity
(MIC,
µg/mL)

Reference

5a

2-(2-

mercaptoacet

amido)

-CH3
Staphylococc

us aureus
>100 [4]

3d

2-(2-((5-

methyl-1,3,4-

thiadiazol-2-

yl)thio)aceta

mido)

-CH3
Escherichia

coli
12.5 [4]

3f

2-(2-((5-nitro-

1H-

benzimidazol-

2-

yl)thio)aceta

mido)

-CH3
Candida

albicans
6.25 [4]

3g

2-(2-((5-

methyl-4H-

1,2,4-triazol-

3-

yl)thio)aceta

mido)

-CH3
Aspergillus

niger
25 [4]
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Enzyme Inhibition
Specific thiazole derivatives have been designed as inhibitors of enzymes such as

Monoacylglycerol Lipase (MAGL) and Vascular Adhesion Protein-1 (VAP-1), which are

therapeutic targets for cancer and inflammatory diseases, respectively.[5][6]

Table 3: Enzyme Inhibitory Activity of Thiazole-5-Carboxylate Analogs

Compound
ID

R1 (C2-
position)

R2 (C4-
position)

Target
Enzyme

Activity
(IC50, µM)

Reference

3g

2-amino-4-

substituted

phenyl

-CH3 MAGL 0.037 [5]

4c

2-amino-4-

substituted

phenyl

-CH3 MAGL 0.063 [5]

110

4-

(phenoxymet

hyl)

-H PTP1B 4.46 [1]

Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed

methodologies for the key experiments are provided below.

In Vitro Anticancer Activity (MTT Assay)
This protocol is a standard colorimetric assay to assess cell viability.[7]

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴

cells per well and incubated for 24 hours to allow for attachment.[7]

Compound Treatment: The cells are then treated with various concentrations of the test

compounds (typically in serial dilutions) for 48-72 hours. A vehicle control (e.g., DMSO) is

included.[7]
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MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide (MTT) is added to each well.[7]

Formazan Solubilization: The viable cells metabolize the MTT into purple formazan crystals,

which are then solubilized by adding a solubilization solution (e.g., DMSO).

Absorbance Measurement: The absorbance of the formazan solution is measured using a

microplate reader at a wavelength of 570 nm. The cell viability is proportional to the

absorbance, and the IC50 value is calculated as the concentration of the compound that

inhibits cell growth by 50%.

Monoacylglycerol Lipase (MAGL) Inhibition Assay
This fluorogenic substrate assay is used to determine the inhibitory activity of compounds

against MAGL.[8][9]

Reaction Setup: The assay is performed in a 96-well plate. The test inhibitors are pre-

incubated with the MAGL enzyme in a suitable buffer (e.g., HEPES buffer, pH 7.5) for 30

minutes.[8][9]

Substrate Addition: A fluorogenic substrate, such as 2-arachidonoylglycerol-based

fluorogenic substrate (AA-HNA), is added to initiate the enzymatic reaction.[8][9]

Fluorescence Measurement: The fluorescence intensity is measured at regular intervals over

a period of 30 minutes using a plate reader. The rate of the reaction is determined from the

linear portion of the fluorescence versus time plot.[8][9]

Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in

the presence of the inhibitor to the rate of the control (enzyme without inhibitor). The IC50

value is then determined from a dose-response curve.[8]

Vascular Adhesion Protein-1 (VAP-1) Inhibition Assay
This assay measures the amine oxidase activity of VAP-1.[10]

Enzyme Reaction: Recombinant human VAP-1 is incubated with a substrate (e.g., a primary

amine) in a suitable buffer. The enzymatic reaction produces hydrogen peroxide.[6][10]
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Detection: The amount of hydrogen peroxide produced is quantified using a detection

reagent that generates a luminescent or fluorescent signal.[10]

Inhibitor Screening: Test compounds are pre-incubated with the VAP-1 enzyme before the

addition of the substrate.

Data Analysis: The inhibitory effect of the compounds is determined by measuring the

reduction in the signal compared to the control. IC50 values are calculated from the dose-

response curves.

Visualizing Molecular Interactions and Pathways
To better understand the biological context in which these thiazole derivatives operate, the

following diagrams illustrate a key signaling pathway and a general experimental workflow.
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Caption: VAP-1 mediated leukocyte adhesion and transmigration.
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Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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